molecular formula C22H8Cl2O2 B074963 Dichlorodibenzo(def,mno)chrysene-6,12-dione CAS No. 1324-02-3

Dichlorodibenzo(def,mno)chrysene-6,12-dione

Cat. No.: B074963
CAS No.: 1324-02-3
M. Wt: 375.2 g/mol
InChI Key: LCTLMIPZSQBZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorodibenzo(def,mno)chrysene-6,12-dione is a chemical compound with the molecular formula C22H8Cl2O2 It is known for its unique structure, which includes two chlorine atoms and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of dibenzo[def,mno]chrysene followed by oxidation to introduce the dione functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichlorodibenzo(def,mno)chrysene-6,12-dione undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce diols.

Scientific Research Applications

Dichlorodibenzo(def,mno)chrysene-6,12-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and as a chemical intermediate.

Mechanism of Action

The mechanism of action of Dichlorodibenzo(def,mno)chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[def,mno]chrysene: Lacks the chlorine and dione functional groups.

    Dichlorodibenzo[def,mno]chrysene: Contains chlorine atoms but lacks the dione group.

    Dibenzo[def,mno]chrysene-6,12-dione: Contains the dione group but lacks chlorine atoms.

Uniqueness

Dichlorodibenzo(def,mno)chrysene-6,12-dione is unique due to the presence of both chlorine atoms and the dione functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Biological Activity

Dichlorodibenzo(def,mno)chrysene-6,12-dione (CAS Number: 1324-02-3) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its toxicity, mutagenicity, and potential applications in various fields.

  • Molecular Formula: C22H8Cl2O2
  • Molecular Weight: 375.201 g/mol
  • LogP: 5.58 (indicating high hydrophobicity)

These properties suggest that this compound is a lipophilic compound that may accumulate in biological systems and the environment.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A study conducted on human lymphocytes demonstrated that the compound can induce mutations at concentrations as low as 920 µg/L . This finding highlights the potential risk associated with exposure to this compound, especially in contaminated environments.

Developmental Toxicity

In developmental toxicity studies using zebrafish embryos, this compound was found to cause significant morphological defects and increased mortality rates at various concentrations. The observed effects were concentration-dependent, with higher concentrations leading to greater toxicity . Such findings suggest that exposure during critical developmental periods may have lasting impacts on organismal health.

Environmental Impact

This compound is categorized among the PAHs that are frequently detected in environmental samples, particularly in sediments and aquatic systems impacted by industrial activities and oil spills. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects .

Case Studies

  • Deepwater Horizon Oil Spill : Following the Deepwater Horizon incident, studies indicated that PAHs, including this compound, contributed to air-water exchange phenomena and subsequent contamination of marine life. The compound's presence in contaminated water bodies poses risks to aquatic organisms and ecosystems .
  • Chesapeake Bay Contaminants : A report on toxic contaminants in the Chesapeake Bay highlighted the widespread occurrence of PAHs, including this compound. These contaminants have been linked to adverse effects on fish populations and necessitate monitoring and remediation efforts .

Research Findings

Study Findings
Human Lymphocyte Mutation TestInduced mutations at 920 µg/L concentration .
Zebrafish Developmental Toxicity StudySignificant morphological defects and mortality observed; effects were concentration-dependent .
Environmental Impact AssessmentDetected in sediments post-oil spill; potential for bioaccumulation in aquatic organisms .

Properties

IUPAC Name

5,6-dichlorohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTLMIPZSQBZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157518
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-02-3
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodibenzo[def,mno]chrysene-6,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.